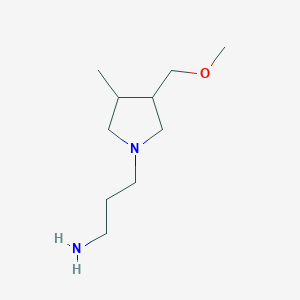![molecular formula C24H20FNO7 B13428029 [(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine is a purine nucleoside analog known for its broad antitumor activity.
Preparation Methods
The synthesis of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine involves several steps. One common method includes the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. This reaction exclusively yields the β-D-anomer, which is then deblocked, aminated at C(4), and selectively deaminated at C(2) to produce the desired compound .
Chemical Reactions Analysis
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies related to DNA and RNA synthesis.
Industry: Its antiviral properties make it valuable in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound targets the DNA polymerase enzyme, thereby preventing the replication of cancer cells and viruses. The fluorine atom in the sugar moiety shifts the sugar conformation, increasing the hydrophobicity and polarizability of the nucleobases .
Comparison with Similar Compounds
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine can be compared with other similar compounds such as:
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-2’-methyluridine
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-methyl-beta-D-arabinouridine
These compounds share similar structural features but differ in their specific substitutions and biological activities. The unique fluorine substitution in 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine enhances its antitumor and antiviral properties, making it a valuable compound in medicinal research.
Properties
Molecular Formula |
C24H20FNO7 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H20FNO7/c25-20-21(33-24(30)16-9-5-2-6-10-16)18(14-31-23(29)15-7-3-1-4-8-15)32-22(20)26-12-11-17(27)13-19(26)28/h1-13,18,20-22,27H,14H2/t18-,20+,21-,22-/m1/s1 |
InChI Key |
FAZHMOZUSKCYDW-FVTFTPSCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=CC3=O)O)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


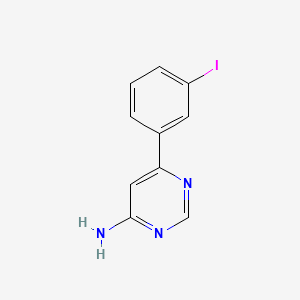
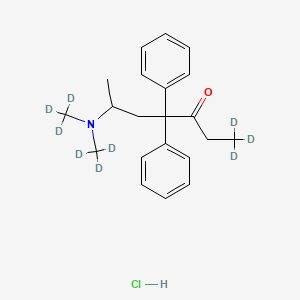

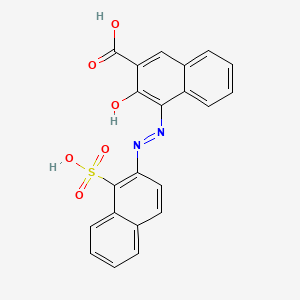
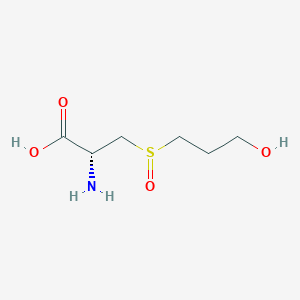
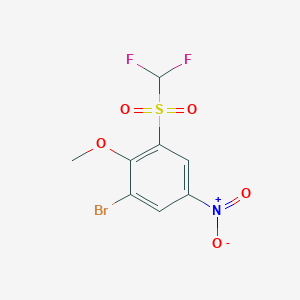

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

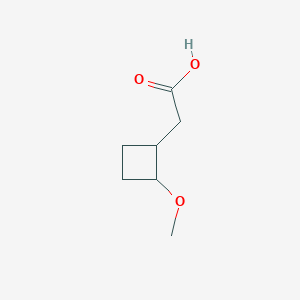
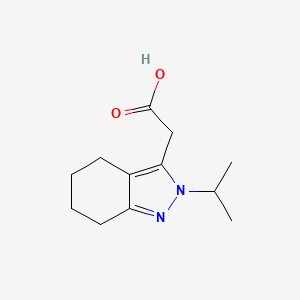
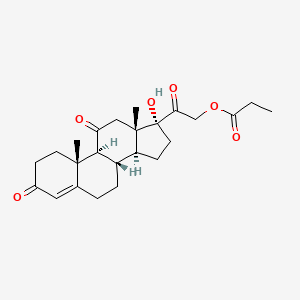
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
